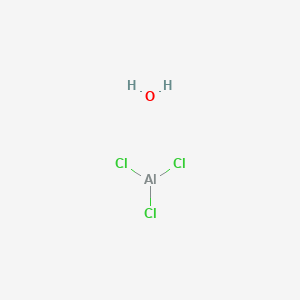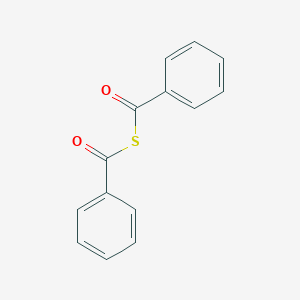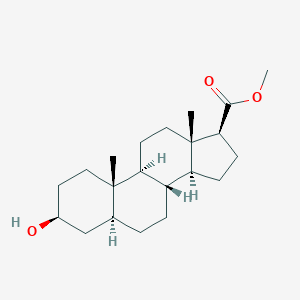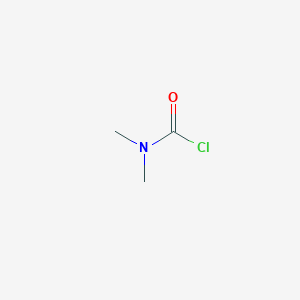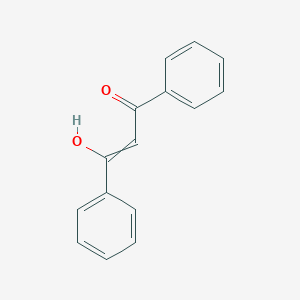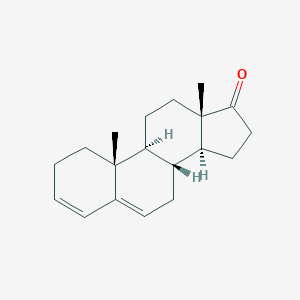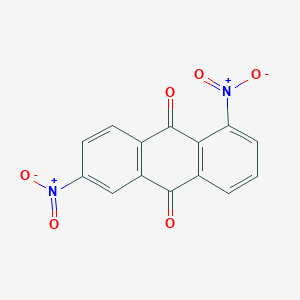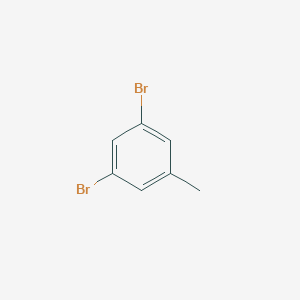
3,5-Dibromotoluene
Vue d'ensemble
Description
3,5-Dibromotoluene is a halogenated toluene . It is a slightly yellow crystalline solid . Its molecular formula is C7H6Br2 and its CAS number is 1611-92-3 .
Synthesis Analysis
The synthesis of 3,5-Dibromotoluene involves several steps, including bromination, nitration, and reduction . The process starts with the bromination of toluene to form 3-bromotoluene using a brominating agent like bromine or N-bromosuccinimide (NBS) .Molecular Structure Analysis
The molecular formula of 3,5-Dibromotoluene is C7H6Br2 . Its average mass is 249.930 Da and its monoisotopic mass is 247.883606 Da .Chemical Reactions Analysis
3,5-Dibromotoluene is used in the production of various chemicals, including pharmaceuticals, agrochemicals, and dyes . It is a key intermediate in the synthesis of other chemicals like 3,5-dibromoaniline, 3,5-dibromobenzaldehyde, and 3,5-dibromobenzoic acid .Physical And Chemical Properties Analysis
3,5-Dibromotoluene is a slightly yellow crystalline solid . It has a melting point of 34-38 °C and a boiling point of 246 °C . It is insoluble in water but soluble in organic solvents like acetone, benzene, and ethanol .Applications De Recherche Scientifique
Chemical Synthesis
3,5-Dibromotoluene is used as a starting material in various chemical synthesis processes . It is a halogenated toluene, which means it has bromine atoms that can be replaced by other groups in a reaction, making it a versatile compound in synthesis .
Preparation of Phosphinothioyl Compounds
One specific application of 3,5-Dibromotoluene is in the preparation of 3,5-bis(diphenylphosphinothioyl)toluene . This compound could have potential applications in coordination chemistry and catalysis.
Use in Chromatography
3,5-Dibromotoluene could potentially be used in chromatography, a method used to separate mixtures . Its unique properties might allow it to act as a stationary phase or a component of the mobile phase.
Use in Spectroscopy
The compound’s unique structure and the presence of bromine atoms make 3,5-Dibromotoluene potentially useful in spectroscopy . It could be used to study the interactions of bromine with other elements and compounds.
Use in Material Science
3,5-Dibromotoluene could potentially be used in the field of material science . Its properties might make it suitable for use in the development of new materials with unique characteristics.
Use in Pharmaceutical Research
Given its reactivity, 3,5-Dibromotoluene could potentially be used in pharmaceutical research . It could serve as a building block in the synthesis of new drugs.
Safety and Hazards
Orientations Futures
The market demand for 3,5-Dibromotoluene is driven by its applications in various industries. The pharmaceutical industry is the largest consumer of the compound, where it is used as an intermediate in the synthesis of drugs . As the demand for 3,5-Dibromotoluene continues to grow, manufacturers can take advantage of the market opportunities and produce the compound to meet the industry’s needs .
Mécanisme D'action
Target of Action
3,5-Dibromotoluene is primarily used in the field of organic synthesis . It serves as a building block for the synthesis of various organic compounds . The primary targets of 3,5-Dibromotoluene are the molecules it interacts with during these synthesis processes.
Mode of Action
The mode of action of 3,5-Dibromotoluene involves its incorporation into the desired molecule, allowing for the formation of new chemical bonds and the creation of complex structures . The bromine atoms attached to the toluene molecule can participate in various reactions, leading to the formation of new compounds.
Propriétés
IUPAC Name |
1,3-dibromo-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKKOVGCHDUSAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167064 | |
| Record name | Benzene, 1,3-dibromo-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromotoluene | |
CAS RN |
1611-92-3 | |
| Record name | 3,5-Dibromotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1611-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,3-dibromo-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001611923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1611-92-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87347 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,3-dibromo-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



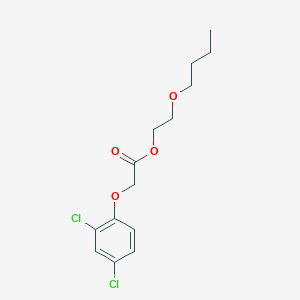
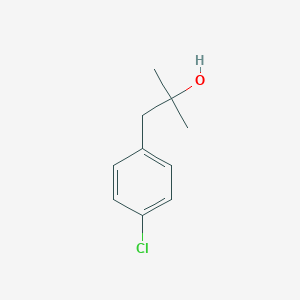
![6-Methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B156313.png)

![Spiro[9H-fluorene-9,9'(10'H)-phenanthren]-10'-one](/img/structure/B156316.png)
